molecular formula C8H8N4O4 B13381832 ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate

ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate

Cat. No.: B13381832
M. Wt: 224.17 g/mol
InChI Key: RERHQUVEPCMQCU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate is a heterocyclic compound that features a unique structure combining an oxadiazole ring fused with a pyrazine ring

Preparation Methods

The synthesis of ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with ethyl acetoacetate in the presence of hydrochloric acid. The reaction proceeds through a cyclization mechanism, forming the desired heterocyclic structure .

Chemical Reactions Analysis

Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. In organic electronics, its electronic properties facilitate charge transport and light emission .

Comparison with Similar Compounds

Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate can be compared with other similar compounds, such as:

The uniqueness of ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate lies in its fused ring system, which imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

ethyl (2E)-2-(5-oxo-1,4-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate

InChI

InChI=1S/C8H8N4O4/c1-2-15-5(13)3-4-8(14)10-7-6(9-4)11-16-12-7/h3H,2H2,1H3,(H,9,11)(H,10,12,14)/b4-3+

InChI Key

RERHQUVEPCMQCU-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)NC2=NONC2=N1

Canonical SMILES

CCOC(=O)C=C1C(=O)NC2=NONC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.